molecular formula C14H9BrN2O2 B11406029 N-(1,2-benzoxazol-3-yl)-2-bromobenzamide

N-(1,2-benzoxazol-3-yl)-2-bromobenzamide

Cat. No.: B11406029
M. Wt: 317.14 g/mol
InChI Key: QDWIHILWANMFKA-UHFFFAOYSA-N
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Description

N-(1,2-Benzoxazol-3-yl)-2-bromobenzamide is a benzamide derivative featuring a 1,2-benzoxazole moiety attached to the amide nitrogen and a bromine atom at the ortho position of the benzoyl group. The 1,2-benzoxazole ring is a heterocyclic structure combining oxygen and nitrogen, which may confer unique electronic and steric properties to the compound.

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-bromobenzamide

InChI

InChI=1S/C14H9BrN2O2/c15-11-7-3-1-5-9(11)14(18)16-13-10-6-2-4-8-12(10)19-17-13/h1-8H,(H,16,17,18)

InChI Key

QDWIHILWANMFKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Cyclization of o-Aminophenol Derivatives

The 1,2-benzoxazole moiety is typically synthesized via cyclodehydration of o-aminophenol with carboxylic acid derivatives. For example, reacting o-aminophenol with formic acid under acidic conditions (e.g., polyphosphoric acid) at 120–140°C yields the unsubstituted benzoxazole. Substituted variants require tailored substrates; for instance, 3-amino-1,2-benzoxazole can be obtained by treating o-aminophenol with trichloroacetonitrile in the presence of a base, followed by cyclization.

Nickel-Catalyzed Heterocyclization

Recent advances in transition-metal catalysis offer efficient pathways. Nickel-catalyzed denitrogenative transannulation of 1,2,3-benzotriazinones with alkynes or alkenes provides access to substituted benzoxazoles (Scheme 1). While this method primarily targets isoquinolones, analogous conditions using o-azido phenols could facilitate benzoxazole formation. For example, nickel(0) complexes (e.g., [Ni(cod)₂]) with phosphine ligands (e.g., PPh₃) promote cyclization at 60°C in tetrahydrofuran, achieving yields >80%.

Amide Bond Formation with 2-Bromobenzoyl Derivatives

Acyl Chloride Coupling

The most direct method involves reacting 3-amino-1,2-benzoxazole with 2-bromobenzoyl chloride. In a representative procedure, 2-bromobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is then coupled with the benzoxazole amine in dichloromethane (DCM) using triethylamine as a base (Equation 1):

2-Bromobenzoic acidSOCl22-Bromobenzoyl chlorideEt3N3-Amino-1,2-benzoxazoleN-(1,2-Benzoxazol-3-yl)-2-bromobenzamide\text{2-Bromobenzoic acid} \xrightarrow{\text{SOCl}2} \text{2-Bromobenzoyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{3-Amino-1,2-benzoxazole}} \text{this compound}

Yields range from 65–85% depending on stoichiometry and purity of the amine.

Coupling Reagent-Mediated Synthesis

Alternative protocols employ carbodiimide reagents (e.g., EDCl, HATU) to activate the carboxylic acid. For instance, 2-bromobenzoic acid, 3-amino-1,2-benzoxazole, and HATU in dimethylformamide (DMF) at 0–25°C afford the amide in 75–90% yield after purification. This method minimizes side reactions compared to acyl chloride routes.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates. Elevated temperatures (50–80°C) improve kinetics but risk decomposition of the benzoxazole ring. Trials with DMF at 60°C achieved 88% yield, whereas THF at room temperature yielded 72%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, benzoxazole-H), 8.12–7.45 (m, 4H, aryl-H), 5.21 (s, 1H, NH).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzoxazole).

  • MS (ESI+) : m/z 333 [M+H]⁺.

Purity and Yield Optimization

Recrystallization from ethanol/water (7:3) yields >95% pure product. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves byproducts from incomplete coupling.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)
Acyl Chloride CouplingDCM, Et₃N, 25°C, 12 h7892
HATU-Mediated CouplingDMF, 0°C → 25°C, 6 h8595
Nickel-CatalyzedTHF, Ni(PPh₃)₂Cl₂, 60°C, 3 h8290

Challenges and Mitigation

Hydrolytic Degradation

The benzoxazole ring is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining pH 6–7 during workup prevents decomposition.

Regioselectivity in Cyclization

Unsymmetrical substrates may yield regioisomers. Using bulky ligands (e.g., IPr) in nickel-catalyzed reactions enforces selectivity (>95% main product) .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzoxazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Reactions: Products include benzoxazole oxides.

    Reduction Reactions: Products include benzoxazole amines.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Differences :

  • Target Compound : Benzoxazole ring at the amide nitrogen.
  • Compound 23 : Cyclohexylmethyl group at the amide nitrogen.

Synthesis and Reactivity: Compound 23 was synthesized via a copper-catalyzed reaction involving N-(Cyclohexylmethyl)-2-bromobenzamide, sulfur, and potassium carbonate, yielding 20% of the desired product .

Applications :
Compound 23 serves as an intermediate in synthesizing benzothiazolone derivatives, which are relevant in drug discovery. The target compound’s benzoxazole group could offer distinct reactivity in C–H functionalization or coordination chemistry due to its electron-deficient heterocyclic structure .

Comparison with N-Cyclohexyl-N-methyl-2-bromobenzamide ()

Structural Differences :

  • Target Compound : Benzoxazole ring (aromatic, planar) at the amide nitrogen.
  • N-Cyclohexyl-N-methyl-2-bromobenzamide : Two aliphatic substituents (cyclohexyl and methyl) at the amide nitrogen.

Physical Properties :
The cyclohexyl/methyl derivative is a solid with a melting point range of 80–100°C . The target compound’s benzoxazole ring may increase melting point due to enhanced crystallinity from aromatic stacking.

Safety and Handling: Both compounds require standard precautions (avoiding skin/eye contact, proper ventilation).

Comparison with 5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide ()

Structural Differences :

  • Target Compound : Simple benzamide with a benzoxazole substituent.
  • Compound 8PU : Sulfonamide linker with methoxy and hydroxy substituents.

Functional Implications: The sulfonamide group in 8PU enhances acidity and hydrogen-bonding capacity, which may improve solubility and target binding in biological systems. The bromine atom in both compounds could stabilize aromatic interactions, but its ortho position in the target compound may induce steric hindrance .

Applications :
Compound 8PU’s structural complexity suggests use in enzyme inhibition (e.g., sulfonamide-based drugs). The target compound’s simpler structure may prioritize its role as a synthetic intermediate or directing group in catalysis.

Data Table: Comparative Analysis of Structural Analogs

Property N-(1,2-Benzoxazol-3-yl)-2-bromobenzamide N-(Cyclohexylmethyl)-2-bromobenzamide N-Cyclohexyl-N-methyl-2-bromobenzamide Compound 8PU
Substituent Benzoxazole ring Cyclohexylmethyl Cyclohexyl + methyl Sulfonamide + methoxy
Melting Point Not reported Not reported 80–100°C Not reported
Reactivity Potential directing group Intermediate in benzothiazolone synthesis Stable under recommended conditions Sulfonamide reactivity
Key Applications Catalysis, medicinal chemistry Organic synthesis intermediate Laboratory chemical Enzyme inhibition

Research Findings and Implications

  • Steric and Electronic Effects : The benzoxazole group in the target compound likely enhances electron-withdrawing character compared to aliphatic substituents, influencing its reactivity in cross-coupling or C–H activation reactions .
  • Biological Activity : Sulfonamide derivatives (e.g., Compound 8PU) demonstrate the impact of functional groups on bioactivity, suggesting that the target compound’s benzoxazole moiety could be optimized for specific pharmacological targets .

Q & A

Q. What analytical techniques resolve tautomeric equilibria in benzoxazole-containing compounds?

  • Methodological Answer:
  • VT-NMR : Observe coalescence of signals at different temperatures to identify tautomers .
  • IR Spectroscopy : Detect tautomer-specific bands (e.g., enol vs. keto forms) .
  • Computational DFT : Calculate relative stability of tautomers using Gaussian or ORCA .

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